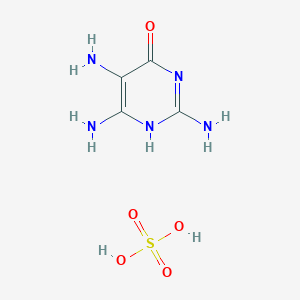

6-Hydroxy-2,4,5-triaminopyrimidine sulfate

Descripción

Propiedades

IUPAC Name |

sulfuric acid;2,4,5-triamino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKNEEODWFLVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1004-75-7 (Parent) | |

| Record name | 2,5,6-Triamino-4-pyrimidinol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039267748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80192518 | |

| Record name | 2,5,6-Triamino-4(1H)-pyrimidinone sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39267-74-8, 35011-47-3 | |

| Record name | 2,5,6-Triamino-4-hydroxypyrimidine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39267-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Pyrimidinone, 2,5,6-triamino-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35011-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,6-Triamino-4-pyrimidinol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039267748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC 167378 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035011473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35011-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,6-Triamino-4(1H)-pyrimidinone sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,6-triaminopyrimidin-4(1H)-one sulfate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5,6-triaminopyrimidin-4(1H)-one sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5,6-TRIAMINO-4-PYRIMIDINOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SZ7ZX1H0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

Abstract: this compound is a pivotal chemical intermediate with significant applications in pharmaceutical development, biochemical research, and agriculture.[1] Its unique structure, featuring a pyrimidine core with multiple amino groups and a hydroxyl group, allows for versatile chemical reactions and interactions with biological systems.[1][2] This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and visualizations of its synthetic pathway and mechanism of action.

Chemical and Physical Properties

This compound is typically a slight yellow to beige crystalline powder.[1][3] It is known to exist in both anhydrous and hydrated forms, which can lead to variations in reported data and multiple CAS registry numbers.[2][4] The compound exhibits keto-enol tautomerism, with the enol form being predominant in the crystalline state.[2]

Data Presentation

The quantitative properties of this compound are summarized in the table below. Note the existence of multiple CAS numbers, which may refer to anhydrous, hydrated, or different salt forms. The most consistently reported data are presented.

| Property | Value | Reference(s) |

| IUPAC Name | 2,5,6-Triaminopyrimidin-4-ol;sulfuric acid | [5] |

| Synonyms | 2,4,5-Triamino-6-hydroxypyrimidine sulfate, 2,5,6-Triamino-4-pyrimidinol sulfate, Folic acid EP impurity B sulfate | [1][2][3] |

| CAS Number | 35011-47-3 (anhydrous), 1603-02-7, 39267-74-8, 1266615-54-6 (monohydrate) | [2][3][6][7] |

| Molecular Formula | C₄H₇N₅O · H₂SO₄ | [1][7][8] |

| Molecular Weight | 239.21 g/mol | [1][2][7] |

| Appearance | Slight yellow to yellow-beige crystalline powder | [1][3] |

| Melting Point | ≥300 °C (decomposes) | [3][5][9] |

| Solubility | Very low solubility in water, Soluble in DMSO | [3][10] |

| Stability | Stable in water for up to 24 hours when mixed with a suitable antioxidant | [5][11] |

| Storage Conditions | Store in a cool, dark place; recommended temperatures range from 0-8 °C to below 30 °C | [1][12][13] |

| UV-Vis Spectrum (λmax) | pH 1: 262 nm (ε = 13535)pH 7: 208 nm (ε = 15177), 262 nm (ε = 4524)pH 13: 276 nm (ε = 2285) | [5] |

| Crystallography (Monohydrate) | System: TriclinicSpace Group: P1Cell Parameters: a=7.231Å, b=7.458Å, c=10.382Å; α=76.12°, β=79.45°, γ=64.33° | [2] |

Experimental Protocols

Detailed methodologies are crucial for the consistent synthesis and analysis of this compound. The following protocols are based on established methods for this compound and related pyrimidine derivatives.[14][15]

Synthesis via Catalytic Hydrogenation

This protocol describes the preparation of 2,4,5-triamino-6-hydroxypyrimidine sulfate by the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP).[14][16]

Materials:

-

2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP)

-

Deionized water

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Aqueous sodium hydroxide (NaOH)

-

Aqueous sulfuric acid (H₂SO₄)

-

High-pressure autoclave reactor

Procedure:

-

Suspension Preparation: Prepare an aqueous suspension of DAHNP (e.g., 1.5 to 2.5 mols/liter) in a high-pressure autoclave.

-

Catalyst Addition: Add the 5% Pd/C catalyst to the suspension. The pH of the mixture should be maintained in an acidic to weakly alkaline range (pH 3 to 8.5) before hydrogenation begins.[14]

-

Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (e.g., 10 to 60 bar) and heat to the reaction temperature (e.g., 70 to 120 °C).[14]

-

Reaction Monitoring: Maintain the temperature and pressure with vigorous stirring. The reaction is complete when hydrogen uptake ceases. Continue stirring for an additional 30-60 minutes to ensure full conversion.[14][16]

-

Product Solubilization: After cooling and venting the reactor, add a sufficient amount of aqueous NaOH to dissolve the 2,4,5-triamino-6-hydroxypyrimidine product, adjusting the pH to approximately 12.[14][16]

-

Catalyst Removal: Filter the hot, alkaline solution to remove the Pd/C catalyst.

-

Precipitation of Sulfate Salt: Slowly add the filtrate to a stirred solution of aqueous sulfuric acid. Adjust the pH to 0.2-0.5 to precipitate the this compound.[2]

-

Isolation and Drying: Cool the mixture (e.g., 0 to 10 °C) to complete precipitation.[2] Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 39267-74-8 | Benchchem [benchchem.com]

- 3. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]

- 4. 2,4,5-Triamino-6-hydroxypyrimidine Sulfate | 35011-47-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. ec.europa.eu [ec.europa.eu]

- 6. scbt.com [scbt.com]

- 7. 6-Hydroxy-2,4,5-triaminopyrimidine 97 1603-02-7 [sigmaaldrich.com]

- 8. 6-羟基-2,4,5-三氨基嘧啶 硫酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. CAS#:39267-74-8 | this compound | Chemsrc [chemsrc.com]

- 10. chembk.com [chembk.com]

- 11. ec.europa.eu [ec.europa.eu]

- 12. Page loading... [guidechem.com]

- 13. This compound | 39267-74-8 [chemicalbook.com]

- 14. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,4,5-Triamino-6-hydroxypyrimidine Sulfate

This technical guide provides a comprehensive overview of 2,4,5-Triamino-6-hydroxypyrimidine sulfate, a key chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and applications, with a particular focus on its role as a purine riboswitch agonist.

Chemical Structure and Properties

2,4,5-Triamino-6-hydroxypyrimidine sulfate is a pyrimidine derivative with the chemical formula C₄H₇N₅O · H₂SO₄. It is also known by several synonyms, including 6-Hydroxy-2,4,5-triaminopyrimidine sulfate and is recognized by the CAS Number 35011-47-3.[1][2][3] The molecule features a pyrimidine ring substituted with three amino groups and one hydroxyl group. The sulfate salt form enhances its stability.[3]

The structure of 2,4,5-Triamino-6-hydroxypyrimidine allows for tautomerism, existing in both keto and enol forms.[1] X-ray diffraction studies of the related free base reveal a triclinic crystal system.[1]

Below is a visual representation of the chemical structure.

References

Technical Guide: Aqueous Solubility of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2,4,5-triaminopyrimidine sulfate is a pyrimidine derivative of significant interest in pharmaceutical and biochemical research.[1][2] Its structural similarity to guanine enables it to interact with biological systems, notably as a ligand for riboswitches, making it a valuable tool in studying gene regulation and for the development of novel therapeutic agents.[3] This technical guide provides an in-depth analysis of the aqueous solubility of this compound, presenting quantitative data, detailed experimental protocols for solubility determination, and a visualization of its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₄H₇N₅O · H₂SO₄ | [2] |

| Molecular Weight | 239.21 g/mol | [4] |

| Appearance | Yellow-beige crystalline powder | [4][5] |

| Melting Point | ≥300 °C | [4][5] |

| Solubility in DMSO | Soluble | [4][6] |

Aqueous Solubility Data

The aqueous solubility of this compound has been reported with some variation in qualitative descriptions. While some sources describe it as having "very low solubility in H2O," others state that the sulfate salt form enhances its water solubility.[2][4] A quantitative value for its solubility in water has been determined and is presented in the table below.

| Parameter | Value | Conditions | Reference |

| Water Solubility | 2 g/L | 20 °C | [7] |

| pH of 2 g/L solution | 2 - 3 | 20 °C | [7] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed methodology for determining the aqueous solubility of this compound, adapted from standard shake-flask protocols for pyrimidine derivatives.

4.1. Materials

-

This compound

-

Deionized water

-

Analytical balance

-

20 mL screw-cap glass vials

-

Constant temperature shaker bath

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Supersaturated Solution: Accurately weigh an excess amount of this compound (e.g., 50 mg) and add it to a glass vial containing a known volume of deionized water (e.g., 10 mL).

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to 20 °C (or the desired temperature). Shake the vials at a constant rate (e.g., 150 rpm) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, avoiding any solid material. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Quantification:

-

HPLC Method: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample and determine the concentration based on a pre-established calibration curve.

-

UV-Vis Spectrophotometry: Dilute the filtered solution with deionized water to fall within the linear range of the spectrophotometer. Measure the absorbance at the wavelength of maximum absorbance (λmax) for the compound and calculate the concentration using a standard calibration curve.

-

-

Data Analysis: Calculate the solubility in g/L from the determined concentration of the saturated solution.

Visualization of Biological Interaction

6-Hydroxy-2,4,5-triaminopyrimidine, due to its structural similarity to purines, can act as a ligand for guanine riboswitches.[3] Riboswitches are regulatory segments of messenger RNA that can bind to small molecules and alter gene expression.[8] The binding of 6-Hydroxy-2,4,5-triaminopyrimidine to a guanine riboswitch can lead to a conformational change in the RNA, subsequently inhibiting the translation of the downstream gene.

Below is a diagram illustrating the proposed mechanism of action.

Conclusion

This technical guide provides essential information on the aqueous solubility of this compound for researchers and professionals in drug development. The provided quantitative data and detailed experimental protocol will aid in the design and execution of experiments involving this compound. The visualization of its interaction with a guanine riboswitch offers a conceptual framework for understanding its biological activity and potential as a modulator of gene expression. Further research into the solubility under varying pH and temperature conditions would provide a more comprehensive understanding of its behavior in aqueous solutions.

References

- 1. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]

- 2. Buy this compound | 35011-47-3 [smolecule.com]

- 3. A Riboswitch-Driven Era of New Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. 2,4,5-Triamino-6-hydroxypyrimidine sulfate, 94% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 7. 2,4,5-Triamino-6-hydroxypyrimidine sulfate CAS 39267-74-8 | 814764 [merckmillipore.com]

- 8. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Biological Activity of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-2,4,5-triaminopyrimidine sulfate, a pyrimidine derivative, presents a molecule of interest in pharmacological and biochemical research. This technical guide provides a comprehensive overview of its known biological activities, mechanisms of action, and its role as a key chemical intermediate. While quantitative data on its biological efficacy remains limited in publicly available literature, this document consolidates existing knowledge to guide future research and development efforts. The compound is noted for its potential antimicrobial and enzyme-inhibiting properties, with a proposed mechanism involving the modulation of guanine riboswitches. This guide outlines detailed experimental protocols for assessing these biological activities and visualizes the underlying biochemical pathways and synthetic processes.

Chemical and Physical Properties

This compound is characterized by a pyrimidine core substituted with three amino groups and one hydroxyl group, with the sulfate salt enhancing its water solubility.[1][2]

| Property | Value | Reference(s) |

| Synonyms | 2,5,6-Triamino-4(1H)-pyrimidinone sulfate, TAHP-sulfate | [3] |

| CAS Number | 35011-47-3 (anhydrous), 1603-02-7 (hydrate) | [3][4] |

| Molecular Formula | C₄H₉N₅O₅S | [5] |

| Molecular Weight | 239.21 g/mol | [5] |

| Appearance | White to off-white/yellowish crystalline powder | [5] |

| Solubility | Soluble in water and DMSO | [3][5] |

| Melting Point | ≥300 °C | [5] |

Biological Activities and Mechanism of Action

Antimicrobial Activity

Some studies indicate that this compound may possess antibacterial properties.[1][2] The proposed mechanism for this activity is through its action as a guanine analog, which allows it to bind to and modulate guanine-sensing riboswitches in bacteria.[3]

Signaling Pathway: Guanine Riboswitch Regulation

Guanine riboswitches are regulatory RNA elements found in the 5' untranslated region of bacterial mRNAs that control the expression of genes involved in purine metabolism. When guanine levels are high, guanine binds to the riboswitch, inducing a conformational change in the RNA that leads to the formation of a terminator stem, prematurely halting transcription. By mimicking guanine, this compound can potentially bind to the guanine riboswitch, leading to the downregulation of essential genes for bacterial survival, even in low guanine conditions.

Caption: Mechanism of guanine riboswitch modulation.

Enzyme Inhibition

The compound is suggested to inhibit enzymes involved in metabolic pathways, particularly nucleotide synthesis.[1][2] This activity is plausible given its structural similarity to natural purine precursors. However, specific enzymes inhibited by this compound and corresponding IC₅₀ values have not been detailed in the reviewed literature.

Antioxidant Properties

The presence of hydroxyl and amine groups on the pyrimidine ring suggests potential antioxidant activity.[1] Studies on the parent compound, 6-Hydroxy-2,4,5-triaminopyrimidine, have indicated some antioxidant capacity.[1] However, quantitative antioxidant data (e.g., from DPPH, ABTS, or ORAC assays) for the sulfate salt is not currently available.

Effects on Cell Proliferation

Research indicates potential effects on cell growth and differentiation, which could be relevant in cancer research.[1] However, specific cell lines affected and cytotoxic concentrations (IC₅₀ values) have not been reported. A report from the European Commission's Scientific Committee on Consumer Safety (SCCS) on 2,5,6-Triamino-4-pyrimidinol sulfate (an alternative name for the compound) for its use in hair dyes provides some toxicological data, but not in the context of cancer cell proliferation.[2][6]

Role as a Chemical Intermediate

A significant application of this compound is as an intermediate in the synthesis of other biologically active molecules, most notably guanine and its derivatives like the antiviral drug acyclovir.[3][7]

Synthetic Pathway: Guanine Synthesis

The synthesis of guanine from this compound typically involves a ring-closure reaction.

References

- 1. Buy this compound | 35011-47-3 [smolecule.com]

- 2. ec.europa.eu [ec.europa.eu]

- 3. This compound | 39267-74-8 | Benchchem [benchchem.com]

- 4. 6-Hydroxy-2,4,5-triaminopyrimidine 97 1603-02-7 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. ec.europa.eu [ec.europa.eu]

- 7. chemimpex.com [chemimpex.com]

6-Hydroxy-2,4,5-triaminopyrimidine Sulfate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Hydroxy-2,4,5-triaminopyrimidine, often supplied as its sulfate salt for improved stability and solubility, is a small molecule with structural similarities to purine precursors.[1][2] This structural analogy is the basis for its proposed biological activities, which are thought to primarily stem from its ability to interact with biological systems that recognize purines.[1] The core hypotheses surrounding its mechanism of action center on two key areas: the modulation of gene expression through binding to riboswitches and the inhibition of enzymatic activity in essential metabolic pathways.[1][2] Its potential applications are broad, with preliminary studies suggesting possible antimicrobial, antiviral, and anticancer properties.[1]

Putative Mechanisms of Action

Riboswitch Agonism

Riboswitches are structured non-coding RNA elements found predominantly in the 5'-untranslated regions of bacterial messenger RNA (mRNA). They directly bind to specific small molecule metabolites, leading to a conformational change in the RNA that regulates the expression of downstream genes. The guanine riboswitch, in particular, is a well-characterized class that controls the expression of genes involved in purine biosynthesis and transport.[3][4]

6-Hydroxy-2,4,5-triaminopyrimidine is a structural mimic of guanine. This similarity suggests that it may act as an agonist, binding to the aptamer domain of the guanine riboswitch.[2] By doing so, it could induce the same conformational change as the natural ligand, leading to the downregulation of genes essential for bacterial survival. This mechanism presents a promising avenue for the development of novel antibiotics.

Inferred Signaling Pathway: Guanine Riboswitch Regulation

Caption: Inferred signaling pathway of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate acting as a guanine riboswitch agonist.

Enzyme Inhibition

The structural similarity of 6-Hydroxy-2,4,5-triaminopyrimidine to purines also suggests its potential as an enzyme inhibitor for proteins involved in nucleotide metabolism.[1][2] Many enzymes in these pathways have active sites that are specifically shaped to bind purine-based substrates. By competing with the natural substrate, 6-Hydroxy-2,4,5-triaminopyrimidine could block the enzyme's activity, leading to a disruption of essential cellular processes. This mechanism is a cornerstone of many anticancer and antiviral therapies.

Quantitative Data Summary

A comprehensive review of the available literature did not yield specific quantitative data (e.g., IC50, Ki, Kd, MIC) for this compound. The following tables are provided as templates for how such data, once generated through the experimental protocols outlined below, should be structured for clear comparison.

Table 1: Hypothetical Riboswitch Binding Affinity

| Riboswitch Class | Ligand | Dissociation Constant (Kd) | Assay Method |

| Guanine (Bacillus subtilis) | 6-Hydroxy-2,4,5-triaminopyrimidine | [Value] nM/µM | Isothermal Titration Calorimetry |

| Guanine (E. coli) | 6-Hydroxy-2,4,5-triaminopyrimidine | [Value] nM/µM | Surface Plasmon Resonance |

Table 2: Hypothetical Enzyme Inhibition Data

| Target Enzyme | Ligand | IC50 | Ki | Inhibition Type |

| [Enzyme Name] | 6-Hydroxy-2,4,5-triaminopyrimidine | [Value] µM | [Value] µM | Competitive/Non-competitive/Uncompetitive |

| [Enzyme Name] | 6-Hydroxy-2,4,5-triaminopyrimidine | [Value] µM | [Value] µM | Competitive/Non-competitive/Uncompetitive |

Table 3: Hypothetical Antimicrobial Activity

| Bacterial Strain | Antibiotic | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Escherichia coli (ATCC 25922) | This compound | [Value] |

| Staphylococcus aureus (ATCC 29213) | This compound | [Value] |

Table 4: Hypothetical Anticancer Cytotoxicity

| Cell Line | Tissue of Origin | IC50 (µM) after 72h exposure |

| MCF-7 | Breast Cancer | [Value] |

| A549 | Lung Cancer | [Value] |

| HeLa | Cervical Cancer | [Value] |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action and biological activity of this compound.

Riboswitch Binding Assay (Isothermal Titration Calorimetry)

This protocol outlines the determination of the binding affinity of 6-Hydroxy-2,4,5-triaminopyrimidine to a target riboswitch.

Experimental Workflow: Riboswitch Binding Assay

Caption: Workflow for determining riboswitch binding affinity using Isothermal Titration Calorimetry.

Materials:

-

Lyophilized this compound

-

Synthesized and purified guanine riboswitch RNA

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)

-

Isothermal Titration Calorimeter

Procedure:

-

Prepare a stock solution of this compound in the binding buffer.

-

Prepare a solution of the guanine riboswitch RNA in the same buffer.

-

Degas both solutions before use.

-

Load the RNA solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of the ligand into the RNA solution while monitoring the heat change.

-

Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Enzyme Inhibition Assay

This protocol describes a general method for determining the inhibitory effect of this compound on a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the target enzyme

-

This compound

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to various concentrations.

-

In a 96-well plate, add the assay buffer, the enzyme, and the inhibitor at different concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the reaction velocity against the substrate concentration to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

-

This compound

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard.

-

Dilute the bacterial inoculum in CAMHB and add it to each well of the microplate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria without inhibitor) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Anticancer Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxic effects of this compound on a cancer cell line.

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a molecule of interest due to its structural similarity to guanine, which suggests potential roles in riboswitch modulation and enzyme inhibition. While direct, quantitative evidence of its biological activity is sparse in the reviewed literature, the theoretical basis for its mechanism of action is sound. This guide provides the necessary framework and detailed experimental protocols for researchers to systematically investigate its therapeutic potential. The generation of quantitative data through these methods will be crucial in validating its proposed mechanisms and exploring its future applications in drug development.

References

A Technical Guide to the Potential Applications of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Triamino-6-hydroxypyrimidine sulfate is a versatile pyrimidine derivative with significant potential across various scientific and industrial sectors. This technical guide provides an in-depth overview of its core applications, focusing on its pivotal role as a chemical intermediate in the synthesis of pharmaceuticals, its function in cosmetic formulations, and its emerging biological activities. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of relevant biochemical and chemical pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

2,4,5-Triamino-6-hydroxypyrimidine sulfate, a substituted 5-aminopyrimidine, is a stable crystalline solid that serves as a crucial building block in organic synthesis.[1][2] Its multi-functional structure, featuring three amino groups and a hydroxyl group, allows for diverse chemical modifications, making it a valuable precursor for the synthesis of complex heterocyclic compounds.[3] Historically, its synthesis in the mid-20th century was driven by investigations into pyrimidine derivatives for their biological relevance in pharmaceutical chemistry.[1] This guide explores its primary applications as an intermediate in the synthesis of purine derivatives with antiviral activity, such as guanine and acyclovir, and in the production of the essential vitamin, folic acid.[4][5][6] Furthermore, this document will detail its use in oxidative hair dye formulations and touch upon its potential as an antioxidant and a modulator of biological pathways through mechanisms like riboswitch binding.[7][8]

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of 2,4,5-triamino-6-hydroxypyrimidine sulfate is presented in Table 1. This data is essential for its handling, formulation, and safety assessment in research and development.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₇N₅O · H₂SO₄ | [9] |

| Molecular Weight | 239.21 g/mol | [10] |

| Appearance | White to yellow-beige crystalline powder | [11][12] |

| Melting Point | >300 °C | [10][11] |

| Solubility | Very low solubility in water, soluble in DMSO | [10][11] |

| pH (2 g/L in H₂O) | 2 - 3 | [9][13] |

| LD₅₀ (oral, rat) | > 3000 mg/kg | [9] |

| Storage Temperature | Room Temperature, in an inert atmosphere | [2][10] |

Core Applications and Experimental Protocols

Intermediate in Pharmaceutical Synthesis

The primary application of 2,4,5-triamino-6-hydroxypyrimidine sulfate is as a key intermediate in the synthesis of various pharmaceuticals.[3][14] Its pyrimidine core is a foundational element for building more complex heterocyclic systems like purines.

2,4,5-Triamino-6-hydroxypyrimidine sulfate is a direct precursor to guanine, a fundamental component of nucleic acids. The synthesis involves a ring-closure reaction.[4][15]

Experimental Protocol: Synthesis of Guanine from 2,4,5-Triamino-6-hydroxypyrimidine Sulfate [4][15]

-

Reaction Setup: In a one-liter flask equipped with a condenser, place 50 g of 2,4,5-triamino-6-hydroxypyrimidine sulfate and 250 mL of formamide.

-

Heating: Heat the flask in an oil bath to approximately 170-180°C for 2 hours.

-

Isolation of Crude Product: After cooling, the formed guanine will precipitate. Filter the precipitate.

-

Purification:

-

Dissolve the crude product in a sodium hydroxide solution.

-

Add activated carbon and stir at 60°C for 1 hour.

-

Filter the solution while hot.

-

To the supernatant, add formic acid dropwise until the pH reaches 9.5 to precipitate the purified guanine.

-

Filter the purified guanine.

-

A general workflow for the synthesis of guanine is depicted below.

Folic acid (Vitamin B9) is another critical pharmaceutical synthesized using 2,4,5-triamino-6-hydroxypyrimidine sulfate as a starting material.[5][6][16] The synthesis involves a condensation reaction with other precursors.

Experimental Protocol: Synthesis of Folic Acid [2]

-

Reaction Mixture: In a reaction flask, combine 100 g of N-p-aminobenzoylglutamic acid, 120 g of 2,4,5-triamino-6-hydroxypyrimidine sulfate, 160 g of 1,1,3-trichloroacetone, 140 g of sodium metabisulfite, and 100 g of 1-ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF₄).

-

Reaction Conditions: Stir the mixture at 20-30°C for 2 hours. During the reaction, maintain the pH at 3.0-3.5 by adding a sodium hydroxide solution.

-

Isolation of Crude Folic Acid: After the reaction, filter the mixture to obtain crude folic acid.

-

Purification:

-

Add the crude folic acid to 4.5 L of purified water and heat to 80-90°C with stirring.

-

Adjust the pH to 8-9 with a 2N sodium chloride solution.

-

Add 15 g of activated carbon and stir for 30 minutes, then filter while hot.

-

Control the filtrate temperature at 80-90°C and add dilute hydrochloric acid (2N) to adjust the pH to 3.0-3.5.

-

Slowly cool to room temperature, filter, and dry the purified folic acid in a vacuum oven at 60-65°C for 5 hours.

-

Application in Oxidative Hair Dyes

2,4,5-Triamino-6-hydroxypyrimidine sulfate is used in oxidative hair dye formulations, where it can function as a dye precursor or coupler.[8][17] Oxidative hair dyes work by a chemical reaction between precursors and couplers in the presence of an oxidizing agent, typically hydrogen peroxide, to form larger color molecules within the hair shaft.[18][19][20]

General Experimental Workflow for Oxidative Hair Dyeing

-

Formulation: The hair dye product is typically supplied as two separate components: a dye formulation containing the precursors and couplers (including 2,4,5-triamino-6-hydroxypyrimidine sulfate) and a developer containing an oxidizing agent (e.g., hydrogen peroxide).

-

Mixing: Immediately before application, the dye formulation and the developer are mixed.

-

Application: The mixture is applied to the hair.

-

Development: The mixture is left on the hair for a specified period (e.g., 30-45 minutes) to allow the oxidative reaction and color formation to occur within the hair shaft.

-

Rinsing: The hair is rinsed thoroughly to remove unreacted chemicals.

The general process of oxidative hair dyeing is illustrated in the following diagram.

Potential Biological Activities

Recent research has indicated that 2,4,5-triamino-6-hydroxypyrimidine and its derivatives possess interesting biological activities, including antioxidant properties and the ability to interact with biological macromolecules.

Substituted 5-aminopyrimidines have been noted for their antioxidative activity.[2] While specific quantitative data for 2,4,5-triamino-6-hydroxypyrimidine sulfate is not extensively available, its structural similarity to other known antioxidants suggests potential in this area.

A significant area of interest is the interaction of a tautomeric form of this compound, 2,5,6-triaminopyrimidin-4-one, with the guanine riboswitch.[7] Riboswitches are regulatory segments of mRNA that can bind to small molecules, leading to a change in the expression of the proteins encoded by that mRNA.[1][4] The binding of a ligand to the aptamer domain of a riboswitch can induce a conformational change in the expression platform, often leading to the termination of transcription.[3][4]

The guanine riboswitch, found in bacteria like Bacillus subtilis, controls the expression of genes involved in purine metabolism and transport.[3][4] By binding to the guanine riboswitch, 2,5,6-triaminopyrimidin-4-one can act as a guanine analog and potentially down-regulate the expression of these genes.[7] This mechanism presents a potential avenue for the development of novel antimicrobial agents.

The signaling pathway of the guanine riboswitch is depicted below.

Pyrimidine derivatives are known to be inhibitors of a wide range of enzymes, including kinases and metabolic enzymes.[5][21][22] While specific enzyme inhibition data for 2,4,5-triamino-6-hydroxypyrimidine sulfate is limited, its structural features suggest it could be a candidate for screening against various enzymatic targets. For example, pyrimidine-based compounds have shown inhibitory activity against enzymes like glutathione reductase, which is a target in cancer and malaria treatment.[22] This opens up possibilities for its investigation in drug discovery programs targeting enzymes with pyrimidine-binding pockets.

Conclusion

2,4,5-Triamino-6-hydroxypyrimidine sulfate is a chemical compound of significant industrial and research interest. Its primary value lies in its role as a versatile and economical precursor for the synthesis of high-value pharmaceuticals, including guanine and folic acid. Its application in the cosmetics industry for oxidative hair dyeing further underscores its commercial importance. The emerging understanding of its biological activities, particularly its interaction with the guanine riboswitch, presents exciting opportunities for the development of novel therapeutics, especially in the area of antimicrobials. This technical guide provides a foundational resource for professionals to explore and leverage the potential of this multifaceted compound in their respective fields. Further research into its specific enzyme inhibitory activities and a more detailed quantitative analysis of its antioxidant properties would be valuable areas for future investigation.

References

- 1. Ligand-induced folding of the guanine-sensing riboswitch is controlled by a combined predetermined–induced fit mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Folic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Guanine-Binding Riboswitch - Proteopedia, life in 3D [proteopedia.org]

- 4. Guanine riboswitch - Proteopedia, life in 3D [proteopedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Preparation method of 2,4,5-triamino-6-hydroxypyrimidine sulfate and folic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. Riboswitches as therapeutic targets: Promise of a new era of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. 2,4,5-Triamino-6-hydroxypyrimidine sulfate for synthesis 39267-74-8 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tsijournals.com [tsijournals.com]

- 16. CN106046005A - Folic acid synthesis method - Google Patents [patents.google.com]

- 17. US20090265865A1 - Oxidative Hair Dye Compositions, Methods And Products - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. juniperpublishers.com [juniperpublishers.com]

An In-depth Technical Guide to 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

A Core Intermediate in Pharmaceutical and Biological Research

This technical guide provides a comprehensive overview of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate, a pivotal chemical compound with a rich history and significant applications in drug development and biological research. Tailored for researchers, scientists, and professionals in the field of drug development, this document details its discovery, physicochemical properties, synthesis protocols, and its role in biological signaling pathways.

Discovery and History

The discovery of 6-Hydroxy-2,4,5-triaminopyrimidine is intrinsically linked to the pioneering work of German chemist Wilhelm Traube on purine synthesis at the beginning of the 20th century. In his seminal 1900 publication in Berichte der deutschen chemischen Gesellschaft, Traube detailed a novel method for synthesizing guanine and xanthine, which laid the groundwork for the synthesis of a wide range of purine derivatives.[1][2] A key step in this process was the synthesis of 2,4,5-triamino-6-hydroxypyrimidine.[3] Traube's method involved the nitrosation of a 4-aminopyrimidine derivative, followed by reduction to introduce the 5-amino group, and subsequent ring closure to form the purine structure. This foundational work established 2,4,5-triamino-6-hydroxypyrimidine as a crucial intermediate in purine chemistry. The sulfate salt of this compound has since become a commercially available and widely used reagent due to its relative stability.

Physicochemical Properties

This compound is a yellow-beige crystalline powder.[4] It is known to exist in both anhydrous and hydrated forms, which are associated with different CAS registry numbers. The sulfate salt form enhances its solubility in water, which is advantageous for its use in various laboratory and biological applications.[5]

| Property | Value | References |

| Molecular Formula | C₄H₇N₅O · H₂SO₄ | [6] |

| Molecular Weight | 239.21 g/mol | [4][7] |

| CAS Number | 35011-47-3 (for sulfate) | [7] |

| 1603-02-7 (for sulfate salt) | [6][8] | |

| Appearance | Yellow-beige crystalline powder | [4] |

| Melting Point | ≥300 °C (decomposes) | [4][7] |

| Solubility | Soluble in DMSO. Very low solubility in water. | [4][7] |

| Storage | Inert atmosphere, Room Temperature | [7] |

Note: The molecular formula and weight provided are for the sulfate salt. Different CAS numbers may refer to the anhydrous or hydrated forms of the salt.

Spectral Data

Detailed spectral data for this compound is crucial for its identification and characterization.

-

Infrared (IR) Spectroscopy: An article on the synthesis of a guanine derivative reports the following IR peaks (KBr, cm⁻¹) for 2,4,5-triamino-6-hydroxy pyrimidine sulphate: 3321.8, 3093.6, 2728, 2510.2, 1669.7, 1586, 1129.9, 1078.8, 541.1.[9]

Experimental Protocols: Synthesis

The synthesis of this compound is a multi-step process that has been refined over the years. Below are representative protocols based on published literature and patents.

Classical Laboratory Synthesis (Traube Method Adaptation)

This method is an adaptation of the original Traube synthesis, starting from guanidine and a cyanoacetate derivative.

Step 1: Synthesis of 2,4-diamino-6-hydroxypyrimidine Guanidine nitrate is reacted with ethyl cyanoacetate in the presence of a base (e.g., sodium ethoxide) to form the pyrimidine ring.[9]

Step 2: Nitrosation to form 2,4-diamino-6-hydroxy-5-nitrosopyrimidine The 2,4-diamino-6-hydroxypyrimidine is then treated with sodium nitrite in an acidic medium (e.g., acetic acid) to introduce a nitroso group at the 5-position.[9]

Step 3: Reduction to 2,4,5-triamino-6-hydroxypyrimidine The nitroso group is reduced to an amino group. Common reducing agents for this step include sodium dithionite or catalytic hydrogenation (e.g., using a Palladium catalyst).[9][12]

Step 4: Formation of the Sulfate Salt The resulting 2,4,5-triamino-6-hydroxypyrimidine is treated with sulfuric acid to precipitate the sulfate salt, which can then be isolated by filtration.[9]

Industrial Scale Synthesis via Catalytic Hydrogenation

Modern industrial processes often utilize catalytic hydrogenation for the reduction step due to its efficiency and cleaner reaction profile.

Protocol Outline:

-

Reaction Setup: A suspension of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine in water is placed in a stirred autoclave.

-

Catalyst Addition: A noble metal catalyst, such as palladium on charcoal (Pd/C), is added to the suspension.[12][13]

-

Hydrogenation: The autoclave is pressurized with hydrogen gas (e.g., 10-60 bar), and the mixture is heated (e.g., 70-120 °C) with stirring.[12]

-

pH Adjustment and Product Isolation: After the reaction is complete, the pH of the mixture is adjusted with a base (e.g., sodium hydroxide) to dissolve the product. The catalyst is then filtered off.

-

Precipitation of Sulfate Salt: The filtrate containing the dissolved product is then added to a sulfuric acid solution to precipitate the this compound. The product is collected by filtration, washed, and dried.[12]

Biological Significance and Signaling Pathways

6-Hydroxy-2,4,5-triaminopyrimidine and its derivatives have garnered significant interest for their ability to act as agonists for the guanine riboswitch .

The Guanine Riboswitch: A Bacterial Gene Regulator

Riboswitches are structured RNA elements, typically found in the 5'-untranslated region of bacterial messenger RNA (mRNA), that can directly bind to small molecule metabolites to regulate gene expression.[14] The guanine riboswitch specifically controls the expression of genes involved in the transport and biosynthesis of purines.

The mechanism of action of the guanine riboswitch is as follows:

-

"Off" State (Low Guanine/Agonist Concentration): In the absence of its ligand (guanine or an agonist like 6-Hydroxy-2,4,5-triaminopyrimidine), the riboswitch adopts a conformation that allows for the formation of an "anti-terminator" structure. This structure permits RNA polymerase to continue transcription of the downstream genes.[15]

-

"On" State (High Guanine/Agonist Concentration): When guanine or an agonist binds to the aptamer domain of the riboswitch, it induces a conformational change. This change stabilizes a "terminator" hairpin structure in the mRNA. The formation of this terminator structure signals the RNA polymerase to dissociate from the DNA template, prematurely halting transcription.[14][15][16]

This regulatory mechanism makes the guanine riboswitch an attractive target for the development of novel antimicrobial agents. By designing molecules that can mimic guanine and bind to the riboswitch, it is possible to artificially suppress the expression of essential genes in bacteria, leading to growth inhibition. 6-Hydroxy-2,4,5-triaminopyrimidine and its analogs are being actively investigated for this purpose.

Mandatory Visualizations

Signaling Pathway: Guanine Riboswitch Regulation

Caption: Guanine riboswitch signaling pathway.

Experimental Workflow: Synthesis of this compound

Caption: Generalized workflow for the synthesis of the target compound.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. gdch.de [gdch.de]

- 3. 4-Hydroxy-2,4,5-triaminopyrimidine - Wikipedia [en.wikipedia.org]

- 4. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]

- 5. Buy this compound | 35011-47-3 [smolecule.com]

- 6. 6-羟基-2,4,5-三氨基嘧啶 硫酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. scbt.com [scbt.com]

- 9. tsijournals.com [tsijournals.com]

- 10. 6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate [lgcstandards.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]

- 13. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]

- 14. Guanine riboswitch - Proteopedia, life in 3D [proteopedia.org]

- 15. Video: Riboswitches [jove.com]

- 16. Structure and mechanism of purine binding riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate, a key intermediate in the preparation of various biologically active molecules, including guanine and other purine derivatives with antiviral properties.[1][2] The synthesis is a multi-step process commencing with the formation of a pyrimidine ring, followed by nitrosation and subsequent reduction to yield the desired triaminopyrimidine, which is then precipitated as its sulfate salt. This protocol compiles information from established synthetic routes, offering a comprehensive guide for laboratory preparation. The compound is notable for its potential applications in pharmaceutical development and biochemical research.[3][4]

Introduction

6-Hydroxy-2,4,5-triaminopyrimidine and its sulfate salt are versatile precursors in organic synthesis.[5] The arrangement of three amino groups and a hydroxyl group on the pyrimidine ring imparts unique biochemical properties.[3] A common and effective synthetic strategy involves the initial construction of a 2,4-diamino-6-hydroxypyrimidine ring, followed by nitrosation at the 5-position and subsequent reduction of the nitroso group to an amine.[1][6] This application note details a widely cited method using sodium dithionite as the reducing agent and also discusses an alternative catalytic hydrogenation route.

Chemical Structures and Properties

| Compound Name | This compound |

| Synonyms | 2,5,6-Triamino-4(1H)-pyrimidinone sulfate, TAHP-sulfate[7] |

| CAS Number | 35011-47-3 (anhydrous), 1603-02-7[7] |

| Molecular Formula | C₄H₇N₅O · H₂SO₄ |

| Molecular Weight | 239.21 g/mol |

| Appearance | White to off-white or yellow-beige crystalline powder[2][8] |

| Melting Point | ≥300 °C[2] |

| Solubility | Very low solubility in water, soluble in DMSO[2] |

Experimental Protocol: Synthesis via Reduction of a Nitroso Intermediate

This protocol is divided into three main stages:

-

Synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

-

Reduction of the nitroso-pyrimidine to 2,4,5-triamino-6-hydroxypyrimidine.

-

Formation and isolation of the sulfate salt.

Materials and Equipment

-

2,4-diamino-6-hydroxypyrimidine

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Distilled water

-

Sodium hydroxide (NaOH)

-

Sodium dithionite (Na₂S₂O₄)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethanol

-

Beakers (various sizes)

-

Three-liter beaker

-

One-liter flask with condenser

-

Magnetic stirrer and stir bar

-

Water bath

-

Oil bath

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Stage 1: Synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (2)[1]

-

In a three-liter beaker, add 60 g of 2,4-diamino-6-hydroxypyrimidine to 1200 mL of water.

-

Prepare a solution of 34 g of sodium nitrite in 100 mL of distilled water and add it to the beaker.

-

While stirring the mixture with a magnetic stirrer, slowly add 40 mL of glacial acetic acid drop-wise. The solution will turn red.

-

Continue stirring the reaction mixture at room temperature for 16 hours.

-

Filter the resulting precipitate, wash it with distilled water and then with ethanol.

-

Dry the product to obtain 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. A typical yield is around 80% (59 g).[1]

Stage 2 & 3: Synthesis of this compound (3)[1]

-

In a beaker, heat 440 mL of distilled water to 80°C.

-

Add 52 g of the 2,4-diamino-6-hydroxy-5-nitrosopyrimidine prepared in Stage 1 to the hot water.

-

Place the beaker in a water bath set to 90°C and stir the suspension for at least 1 hour.

-

To increase the solubility of the suspension, add 46 mL of a 20% sodium hydroxide solution to the mixture.

-

Add 105 g of sodium dithionite in portions of approximately 20 g every 20 minutes.

-

After the addition is complete, cool the supernatant, filter the precipitate, and wash it with cold water.

-

Prepare a dilute sulfuric acid solution by adding 56 mL of concentrated sulfuric acid to 500 mL of water. Add this solution to the precipitate.

-

Heat the mixture in a boiling water bath for 90 minutes.

-

The precipitate, which is the desired this compound, should be washed with distilled water and then ethanol.

-

Dry the final product at 80°C. The expected yield is approximately 70%.[1]

Alternative Synthesis Route: Catalytic Hydrogenation

An alternative to using sodium dithionite is the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.[9] This method is often considered a greener and more efficient process.

-

An aqueous suspension of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine is prepared.

-

The hydrogenation is carried out in the presence of a noble metal catalyst, such as 5% palladium on charcoal.[9]

-

The reaction is typically performed at elevated temperatures (e.g., 70-100°C) and hydrogen pressures (e.g., 15-30 bar).[9]

-

The hydrogenation is conducted in an acidic, neutral, or weakly alkaline medium (pH below 9).[9]

-

After the reaction is complete, an alkaline agent like sodium hydroxide is added to dissolve the product, allowing for the separation of the catalyst by filtration.[9]

-

The final product is then precipitated from the filtrate by acidification with sulfuric acid.[6]

Data Summary

| Step | Starting Material | Product | Reagents | Yield | Melting Point | Reference |

| Stage 1 | 2,4-diamino-6-hydroxypyrimidine | 2,4-diamino-6-hydroxy-5-nitrosopyrimidine | NaNO₂, Acetic Acid | ~80% | - | [1] |

| Stage 2 & 3 | 2,4-diamino-6-hydroxy-5-nitrosopyrimidine | This compound | NaOH, Na₂S₂O₄, H₂SO₄ | ~70% | >300 °C | [1] |

Purification

The sulfate salt of 6-Hydroxy-2,4,5-triaminopyrimidine has very low solubility in water, which facilitates its isolation.[2] For higher purity, a method involving conversion to the more soluble dihydrochloride salt and subsequent reconversion to the sulfate salt can be employed.[2]

-

Suspend the crude sulfate salt in water containing a stoichiometric amount of barium chloride and heat.

-

Filter off the insoluble barium sulfate.

-

Acidify the filtrate with hydrochloric acid and evaporate to dryness to obtain the hydrochloride salt.

-

Recrystallize the hydrochloride salt from water by adding concentrated HCl.

-

Dissolve the purified hydrochloride in hot water and add an equivalent amount of sulfuric acid to precipitate the pure sulfate salt.

-

Filter, wash thoroughly with water, and dry.[2]

Visualized Workflow

Caption: Synthetic workflow for this compound.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Sodium dithionite can be unstable and should be handled with care.

-

Concentrated acids and bases are corrosive and should be handled with extreme caution. Always add acid to water, not the other way around.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

This protocol provides a comprehensive guide for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable intermediate for further applications in drug discovery and development.

References

- 1. tsijournals.com [tsijournals.com]

- 2. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]

- 3. Buy this compound | 35011-47-3 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 6-Hydroxy-2,4,5-triaminopyrimidine, Sulfate | CymitQuimica [cymitquimica.com]

- 6. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]

- 7. This compound | 39267-74-8 | Benchchem [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]

Application Notes and Protocols: 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate in Folic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid (Vitamin B9) is a crucial vitamin in numerous biological processes, including nucleotide synthesis and amino acid metabolism.[1][2] Its deficiency can lead to significant health issues, making its chemical synthesis a vital process for the pharmaceutical and food industries. A key intermediate in the industrial production of folic acid is 6-Hydroxy-2,4,5-triaminopyrimidine sulfate .[3][4] This document provides detailed application notes and experimental protocols for the synthesis of folic acid utilizing this pyrimidine derivative.

The primary synthetic route involves the condensation of three key components: a pyrimidine moiety (this compound), a C3 aldehyde or ketone equivalent, and a p-aminobenzoyl-L-glutamic acid side chain.[5][6] This document will detail the preparation of the necessary intermediates and the final condensation reaction to yield folic acid.

Key Intermediates and their Synthesis

The overall synthesis of folic acid from this compound is a multi-step process. The primary reactants are:

-

This compound

-

N-(p-Aminobenzoyl)-L-glutamic acid

-

A three-carbon electrophile (e.g., 1,1,3-trichloroacetone or 3-halogenated pyruvaldehyde oxime)

Synthesis of this compound

This key pyrimidine intermediate is typically prepared by the reduction of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.[7][8]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a suitable reaction vessel, suspend 2,4-diamino-6-hydroxy-5-nitrosopyrimidine in hot distilled water (approximately 80°C).[7]

-

Solubilization: Add a 20% sodium hydroxide solution to the suspension while stirring to aid in the dissolution of the starting material.[7]

-

Reduction: Portion-wise, add sodium dithionite to the reaction mixture at regular intervals (e.g., every 20 minutes).[7]

-

Precipitation: After the reduction is complete, add a solution of sulfuric acid to the mixture and heat in a boiling water bath for approximately 90 minutes.[7]

-

Isolation and Purification: Cool the mixture and filter the resulting precipitate. Wash the filter cake with distilled water and ethanol, then dry under vacuum at 80°C to yield this compound.[7]

Synthesis of N-(p-Aminobenzoyl)-L-glutamic acid

This intermediate provides the side chain of the folic acid molecule. A common method for its synthesis involves the reduction of N-p-nitrobenzoyl-L-glutamic acid.[9][10]

Experimental Protocol: Synthesis of N-(p-Aminobenzoyl)-L-glutamic acid

-

Reaction Setup: Dissolve N-p-nitrobenzoyl-L-glutamic acid in methanol in a reaction vessel.[9]

-

Catalyst Addition: Add a 10% Palladium on carbon (Pd/C) catalyst to the solution.[9]

-

Reduction: Slowly add ammonium formate to the reaction mixture and stir at room temperature for 30 minutes.[9]

-

Catalyst Removal: After the reaction is complete, filter the mixture to recover the Pd/C catalyst.[9]

-

Precipitation and Isolation: Adjust the pH of the filtrate to 3 with hydrochloric acid in methanol. Allow the product to precipitate, then filter and wash the crystals with a small amount of methanol. Dry the product to obtain N-(p-aminobenzoyl)-L-glutamic acid.[9]

Folic Acid Synthesis via Condensation Reaction

The final step in the synthesis is the condensation of this compound, N-(p-aminobenzoyl)-L-glutamic acid, and a three-carbon component. Traditionally, 1,1,3-trichloroacetone has been used, though newer methods utilize safer alternatives like 3-halogenated pyruvaldehyde oximes to reduce waste and improve reaction conditions.[4][6]

Experimental Protocol: Folic Acid Synthesis

-

Reaction Mixture Preparation: In a reaction flask, combine N-(p-aminobenzoyl)-L-glutamic acid, this compound, 1,1,3-trichloroacetone, and sodium metabisulfite in the presence of a suitable solvent or ionic liquid like 1-ethyl-3-methylimidazolium tetrafluoroborate.[4]

-

Reaction Conditions: Stir the mixture at a controlled temperature (20-30°C) for approximately 2 hours. Maintain the pH of the system between 3.0 and 3.5 by adding a sodium hydroxide solution as needed.[4][11]

-

Crude Product Isolation: After the reaction, filter the mixture to obtain crude folic acid.[4]

-

Purification:

-

Add the crude folic acid to purified water and heat to 80-90°C with stirring.[4]

-

Adjust the pH to 8-9 with a sodium chloride solution and add activated carbon. Stir for 30 minutes and then hot filter.[4]

-

Control the temperature of the filtrate at 80-90°C and add dilute hydrochloric acid to adjust the pH back to 3.0-3.5.[4]

-

Slowly cool the solution to room temperature to allow for crystallization.[4]

-

-

Final Product: Filter the purified folic acid, and dry the filter cake in a vacuum oven at 60-65°C for 5 hours.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic protocols for folic acid and its intermediates.

Table 1: Molar Ratios of Reactants in Folic Acid Synthesis

| Reactant | Molar Ratio (Reference) |

| N-(p-aminobenzoyl)-L-glutamic acid | 1.0[11] |

| This compound | 1.2[11] |

| Potassium Carbonate | 1.2[11] |

| Trichloroacetone | 2.6[11] |

Table 2: Reaction Conditions for Folic Acid Synthesis

| Parameter | Value (Reference) |

| Reaction Temperature | 40°C[11] |

| Initial Reaction Time | 3 hours at pH 2.5-2.8[11] |

| Secondary Reaction Time | 3 hours at pH 3.2-3.5[11] |

| Purification pH (Alkali) | 8.5[11] |

Table 3: Reported Yields and Purity

| Product | Yield (Reference) | Purity (Reference) |

| Crude Folic Acid | 82.22%[11] | 72.81%[11] |

| Purified Folic Acid | 66.35%[11] | 97.69%[11] |

| Folic Acid | 83.2%[4] | 99.7% (HPLC)[4] |

Visualizations

Folic Acid Synthesis Pathway

The following diagram illustrates the key steps in the chemical synthesis of folic acid from its primary precursors.

Caption: Chemical synthesis pathway of folic acid.

Experimental Workflow for Folic Acid Synthesis

This diagram outlines the general workflow for the laboratory synthesis and purification of folic acid.

Caption: Experimental workflow for folic acid synthesis.

References

- 1. Folate - Wikipedia [en.wikipedia.org]

- 2. Folic Acid Production by Engineered Ashbya gossypii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Making of Folic Acid: Understanding the Vitamin B9 Production Process [chemanalyst.com]

- 4. Folic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Preparation method of 2,4,5-triamino-6-hydroxypyrimidine sulfate and folic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN106046005A - Folic acid synthesis method - Google Patents [patents.google.com]

- 7. tsijournals.com [tsijournals.com]

- 8. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]

- 9. N-(p-Aminobenzoyl)glutamic acid synthesis - chemicalbook [chemicalbook.com]

- 10. CN108147977B - Preparation method of N-p-aminobenzoyl-L-glutamic acid - Google Patents [patents.google.com]

- 11. Optimization of folic acid synthesis process [finechemicals.com.cn]

Application Notes and Protocols: 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate as a Chemical Intermediate

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Hydroxy-2,4,5-triaminopyrimidine sulfate (CAS No: 1603-02-7), also known as 2,4,5-triamino-6-hydroxypyrimidine sulfate, is a versatile heterocyclic compound.[1][2] It serves as a crucial chemical intermediate in the synthesis of a wide array of bioactive molecules. Its primary utility lies in its role as a precursor for constructing purine ring systems, which are fundamental components of nucleic acids and various pharmacologically active compounds. This document provides an overview of its applications and detailed protocols for its use in organic synthesis. The compound is typically a slight yellow powder and should be stored at 0-8 °C.[1]

Key Applications

This compound is a pivotal starting material in several synthetic pathways, primarily leveraging the Traube purine synthesis methodology.[3][4] Its major applications include:

-

Pharmaceutical Synthesis: It is a key intermediate in the production of antiviral drugs, such as acyclovir and ganciclovir, through the synthesis of their guanine core.[5][6] It is also used in synthesizing folic acid, a vital nutrient for preventing anemia.[6][7]

-

Biochemical Research: The compound is employed to synthesize purine analogs like 8-azaguanine, which has shown antineoplastic activity and is used to study metabolic pathways and enzyme interactions.[8][9]

-

Agricultural Chemicals: It serves as a building block for formulating herbicides and pesticides.[1]

-

Organic Synthesis: It is a versatile reagent for creating various substituted purines, including uric acid derivatives and other heterocyclic compounds.[10][11][12]

A logical diagram of the synthetic possibilities is presented below.

Caption: Synthetic pathways from the intermediate.

Experimental Protocols

Protocol 1: Synthesis of Guanine via Traube Purine Synthesis

This protocol details the cyclization of this compound with formamide to produce guanine. This method is a cornerstone for producing the core of many antiviral medications.[5]

Workflow Diagram

Caption: Workflow for Guanine synthesis.

Materials:

-

This compound

-

Formamide

-

Sodium hydroxide (NaOH)

-

Activated carbon

-

Formic acid

-

1 L flask with condenser

-

Oil bath

-

Filtration apparatus

Procedure:

-

Combine 50 g of this compound and 250 mL of formamide in a 1 L flask equipped with a condenser.[5]

-

Heat the mixture in an oil bath at 170-180°C for 2 hours.[5]

-

After the reaction, cool the flask and filter the resulting precipitate to collect the crude guanine.[5]

-

For purification, dissolve the crude product in a sodium hydroxide solution.

-

Add activated carbon to the solution and stir at 60°C for 1 hour to decolorize.[5]

-

Filter the hot solution to remove the activated carbon.

-

Carefully add formic acid drop-wise to the filtrate until the pH reaches 9.5, at which point guanine will precipitate.[5]

-

Filter the purified guanine, wash with distilled water, and dry.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 50 g | [5] |

| Formamide Volume | 250 mL | [5] |

| Reaction Temperature | 170-180°C | [5] |

| Reaction Time | 2 hours | [5] |

| Purification pH | 9.5 | [5] |

| Reported Yield | Good | [5] |

Protocol 2: Synthesis of this compound

The intermediate itself is often synthesized from 2,4-diamino-6-hydroxy-5-nitrosopyrimidine through a reduction reaction.

Synthetic Pathway

Caption: Synthesis of the title compound.

Method A: Reduction with Sodium Dithionite

Materials:

-

2,4-diamino-6-hydroxy-5-nitrosopyrimidine

-

Sodium dithionite

-

Sulfuric acid (H₂SO₄)

-

Distilled water, Ethanol

Procedure:

-

Add 52 g of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine to 440 mL of hot (80°C) distilled water in a beaker.[5]

-

Place the beaker in a 90°C water bath and stir the suspension.

-

Gradually add sodium dithionite to the suspension until the reaction is complete, ensuring the temperature is maintained at 80°C.[5]

-

Boil the mixture and filter it while hot.

-

Cool the filtrate, which will cause the reduced pyrimidine to precipitate. Filter and wash with cold water.

-

Add the precipitate to a solution of 56 mL of concentrated sulfuric acid in 500 mL of water.[5]

-

Heat the mixture in a boiling water bath for 90 minutes.

-

The final product, this compound, will precipitate. Wash it with distilled water and ethanol, then dry at 80°C.[5]